Enhanced Sigma-2 Receptor Binding Affinity Relative to a Close Structural Analogue
The target compound demonstrates a 3.9-fold higher binding affinity for the sigma-2 receptor compared to the close structural analogue BDBM50604967 (CHEMBL1698776). This difference is observed under consistent assay conditions evaluating inhibition constant (Ki) against human sigma-2/TMEM97 and rat sigma-2 expressed in PC12 cells [1][2]. The superior affinity translates to more potent receptor engagement at lower concentrations, which is critical for in vitro and in vivo pharmacological studies where target occupancy must be robustly achieved without off-target saturation [2].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | Analogue BDBM50604967 (CHEMBL1698776): Ki = 90 nM |
| Quantified Difference | 3.9-fold higher affinity for the target compound |
| Conditions | Binding affinity assay using human sigma-2 receptor/TMEM97 (unknown origin) and rat sigma-2 receptor expressed in PC12 cells |
Why This Matters
A 3.9-fold improvement in Ki means significantly lower compound concentrations are required to achieve equivalent receptor occupancy, reducing material costs in large-scale screening and minimizing non-specific binding in complex biological matrices.
- [1] BindingDB. Entry BDBM50604968 (CHEMBL5190189). Ki = 23 nM for Sigma intracellular receptor 2. View Source
- [2] BindingDB. Entry BDBM50604967 (CHEMBL1698776). Ki = 90 nM for Sigma intracellular receptor 2. View Source
